N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, known for its wide range of biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is often involved in interactions with biological targets, contributing to the overall activity of the compound .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to their broad range of biological activities .
Result of Action
It is known that benzodiazole derivatives can have a wide range of effects, depending on their specific structures and targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of similar compounds .
Preparation Methods
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide typically involves the reaction of o-phenylenediamine with phenoxyacetic acid derivatives under specific conditions. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts, and controlled temperatures.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new antibiotics and antiviral agents.
Medicine: Due to its anticancer properties, it is studied for potential use in cancer therapy. It also shows promise in treating inflammatory diseases.
Comparison with Similar Compounds
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide can be compared with other benzimidazole derivatives such as:
N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide: Similar in structure but with different substituents, leading to variations in biological activity and applications.
N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide: Another benzimidazole derivative with distinct properties and uses.
2-(1H-1,3-Benzodiazol-2-yl)phenol: Known for its antioxidant and antimicrobial activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-20(14-26-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJHVWGBOKPRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.